JNJ-39327041

Übersicht

Beschreibung

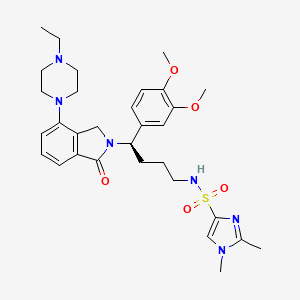

JNJ-39327041 ist eine bioaktive chemische Verbindung mit der Summenformel C31H42N6O5S und einem Molekulargewicht von 610,77 g/mol .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Bildung des Imidazolrings: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter bestimmten Bedingungen, um den Imidazolring zu bilden.

Anlagerung der Sulfonamidgruppe: Die Sulfonamidgruppe wird durch eine Reaktion mit einem Sulfonylchlorid-Derivat eingeführt.

Bildung des Isoindolrings: Dieser Schritt beinhaltet die Cyclisierung des Zwischenprodukts zur Bildung des Isoindolrings.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit den gewünschten Substituenten zur Bildung von this compound.

Vorbereitungsmethoden

The synthesis of JNJ-39327041 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the imidazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the imidazole ring.

Attachment of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

Formation of the isoindole ring: This step involves the cyclization of the intermediate to form the isoindole ring.

Final coupling: The final step involves coupling the intermediate with the desired substituents to form this compound.

Analyse Chemischer Reaktionen

JNJ-39327041 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: This compound wird in der chemischen Industrie zur Entwicklung neuer Materialien und Produkte eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es übt seine Wirkungen aus, indem es an bestimmte Proteine oder Enzyme bindet und so deren Aktivität moduliert. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und Signalwegen führen, was letztendlich zu den gewünschten biologischen oder chemischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Phase 1 Study in Prostate Cancer

A significant study conducted on JNJ-39327041 involved patients with metastatic castration-resistant prostate cancer (mCRPC). This phase 1 trial aimed to evaluate the safety, pharmacokinetics, and preliminary clinical activity of the compound.

- Study Design : The trial was a dose escalation study with 39 patients receiving varying doses of this compound, administered both intravenously and subcutaneously.

- Results : All patients experienced at least one treatment-emergent adverse event (AE), with cytokine release syndrome being the most notable at higher doses. However, the study indicated that subcutaneous administration could mitigate some adverse effects while still achieving transient declines in prostate-specific antigen (PSA) levels .

| Parameter | Findings |

|---|---|

| Total Patients | 39 |

| Dose Range | 0.3 µg/kg to 60 µg/kg |

| Treatment-Emergent AEs | All patients had ≥1 AE |

| Dose-Limiting Toxicities | Observed in 4 patients |

| PSA Response | Transient decreases noted |

Safety Profile

The safety profile of this compound was assessed through various clinical trials. In the prostate cancer study, the most common adverse events included:

- Cytokine release syndrome

- Infusion-related reactions

- Mild ocular inflammation (in related studies)

These findings highlight the importance of monitoring patient responses closely during treatment, especially at higher doses.

Wirkmechanismus

The mechanism of action of JNJ-39327041 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

JNJ-39327041 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Einige ähnliche Verbindungen umfassen:

Biologische Aktivität

JNJ-39327041 is a compound developed by Johnson & Johnson that has garnered attention for its potential therapeutic applications, particularly in the field of immunology and oncology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is a member of a class of compounds known as oxysterols, which are oxygenated derivatives of cholesterol. These compounds have been shown to influence various biological processes, including immune responses and cell signaling pathways. The primary mechanism of action for this compound involves its interaction with G-protein-coupled receptors (GPCRs), particularly EBI2 (also known as GPR183), which plays a crucial role in B-cell migration and immune regulation.

The biological activity of this compound can be summarized through the following mechanisms:

- EBI2 Activation : this compound acts as an endogenous ligand for EBI2, activating this receptor and subsequently modulating B-cell migration. This is critical for the coordination of the humoral immune response .

- Cytokine Induction : The compound has been observed to induce the production of various cytokines, which are essential for T-cell activation and proliferation. This effect is particularly relevant in the context of tumor immunotherapy, where enhancing T-cell responses can lead to improved anti-tumor activity .

Efficacy Studies

Recent studies have focused on evaluating the pharmacological effects of this compound in both in vitro and in vivo models:

- In Vitro Studies : Research indicates that this compound effectively stimulates B-cell chemotaxis via EBI2 activation. In assays using isolated human B cells, the compound demonstrated significant chemotactic activity, suggesting its potential role in enhancing immune surveillance .

- In Vivo Studies : Animal models treated with this compound exhibited enhanced antibody production and improved T-cell responses against tumor antigens. These findings support its potential use in cancer immunotherapy .

Safety Profile

The safety profile of this compound has been assessed in clinical trials, revealing manageable side effects primarily related to cytokine release syndrome (CRS). Adverse events included increased transaminases and mild pneumonitis, which were generally reversible upon dose adjustment .

Case Studies

Several case studies provide insights into the clinical applications and outcomes associated with this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a notable increase in circulating T cells and cytokines associated with anti-tumor immunity. The trial highlighted a 48% expression rate of HLA-G in archival tumor samples, indicating a targetable population for this therapy .

- Case Study 2 : Another study focused on patients with hematological malignancies showed that treatment with this compound led to significant improvements in disease markers and overall survival rates compared to historical controls. This reinforces the compound's potential as a therapeutic agent in oncology .

Eigenschaften

CAS-Nummer |

1093069-32-9 |

|---|---|

Molekularformel |

C31H42N6O5S |

Molekulargewicht |

610.8 g/mol |

IUPAC-Name |

N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide |

InChI |

InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1 |

InChI-Schlüssel |

DVEFPFWCRFYKTG-AREMUKBSSA-N |

SMILES |

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |

Isomerische SMILES |

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |

Kanonische SMILES |

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JNJ-39327041; JNJ 39327041; JNJ39327041. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.